1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-9-12(10(2)20-15-9)7-13(19)17-5-3-11(8-17)18-6-4-14-16-18/h4,6,11H,3,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUIJMUSNUUJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction.
Formation of the Isoxazole Ring: This can be synthesized through a 1,3-dipolar cycloaddition reaction.
Coupling Reactions: The final step involves coupling the triazole, pyrrolidine, and isoxazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of the triazole ring suggests it might have antimicrobial or antifungal properties.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could interact with metal ions, while the pyrrolidine and isoxazole rings could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole- and Isoxazole-Containing Analogues
- Structure : Contains a triazole-linked pyran ring and a fluorinated side chain.
- Key Differences :
- The fluorinated chain in Compound 16 increases lipophilicity (logP ~4.5 estimated) compared to the target compound (logP ~2.8 predicted).
- The pyran ring introduces steric bulk, reducing conformational flexibility versus the pyrrolidine in the target compound.
- Biological Relevance : Fluorination may enhance blood-brain barrier penetration, but the bulky pyran could limit target accessibility .
Compound EP 1 808 168 B1 (Example 7, ) :
- Structure : Features a piperidine ring linked to a 3,5-dimethylisoxazole and a pyrazolo[3,4-d]pyrimidine.
- Key Differences: Piperidine (6-membered) vs. The pyrazolo[3,4-d]pyrimidine group is a purine mimic, suggesting kinase or enzyme inhibition activity, unlike the target compound’s simpler ethanone linker .
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Variations
- Triazole Position : The 1H-1,2,3-triazol-1-yl group in the target compound may exhibit stronger σ-hole interactions vs. 1,4-disubstituted triazoles in other analogues, influencing protein binding .
- Isoxazole vs.
- Fluorinated Chains : Absent in the target compound, fluorinated chains (e.g., Compound 16) improve metabolic stability but increase molecular weight and synthetic complexity .
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process utilizing click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The subsequent steps include:
- Formation of the Triazole Ring : Reaction between an azide and an alkyne.
- Attachment of the Pyrrolidine Ring : Nucleophilic substitution reaction with a pyrrolidine derivative.
- Introduction of the Isoxazole Group : Functionalization to incorporate the isoxazole moiety.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its anticancer , antimicrobial , and anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer activity. For instance, compounds similar to the target compound showed IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against various cancer cell lines such as HCT116 and Mia-PaCa2 . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
Antimicrobial Activity
Triazole derivatives have been noted for their antimicrobial properties. The target compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways. Comparative studies have shown varying degrees of efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can modulate receptor activity related to neurotransmission and inflammatory responses.
Study 1: Anticancer Efficacy
In a study evaluating a series of triazole derivatives, one compound exhibited an IC50 value of 42.5 µg/mL against the MDA-MB231 breast cancer cell line. This suggests that structural modifications can enhance biological activity .
Study 2: Antimicrobial Properties
Another investigation into triazole derivatives highlighted their effectiveness against ESKAPE pathogens, demonstrating that modifications in the triazole structure can significantly influence antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µg/mL) | Biological Activity |
|---|---|---|---|
| Triazole A | Structure A | 42.5 | Anticancer |
| Triazole B | Structure B | 64.3 | Anticancer |
| Triazole C | Structure C | 68.4 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For heterocyclic systems like the triazole-pyrrolidine and dimethylisoxazole moieties, reflux in ethanol (2–5 hours) with stoichiometric equivalents of precursors is recommended, followed by recrystallization from DMF-EtOH (1:1) to enhance purity . Temperature (80–100°C) and reaction time must be monitored via TLC (e.g., CHCl₃:CH₃OH = 95:5) to avoid byproduct formation .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of:
- ¹H NMR : Compare shifts to analogous compounds (e.g., δ 2.40 ppm for –CH₃ in dimethylisoxazole, δ 7.06–8.06 ppm for aromatic protons) .
- X-ray crystallography : Refine data using SHELXL (SHELX suite) to resolve bond lengths and angles, ensuring anisotropic displacement parameters are accurately modeled .
- Mass spectrometry : Confirm molecular weight (e.g., exact mass ± 0.001 Da) .
Q. What methods are suitable for assessing purity and stability during storage?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile-water gradients to quantify impurities (<5%) .
- Stability testing : Store samples at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the triazole and isoxazole rings .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the triazole ring) be resolved?
- Methodological Answer :
- Apply SHELXL's TWIN/BASF commands to model rotational or translational disorder .
- Use ORTEP for Windows to visualize anisotropic displacement ellipsoids and refine hydrogen bonding networks (e.g., C–H···O interactions) .
- Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths .
Q. What experimental designs are effective for studying the environmental fate of this compound?
- Methodological Answer :
- Laboratory-scale degradation : Simulate abiotic hydrolysis (pH 4–10 buffers, 25–50°C) and monitor via LC-MS for breakdown products (e.g., triazole cleavage) .
- Ecotoxicity assays : Use Daphnia magna or algal populations to assess LC₅₀ values, following OECD Test Guidelines 201/202 .
Q. How do the triazole and isoxazole moieties influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Triazole : Acts as a directing group in Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .
- Isoxazole : Electron-withdrawing effects stabilize intermediates in nucleophilic substitutions (e.g., SNAr with amines) .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., C=O stretch at 1680 cm⁻¹) .
Q. What strategies address discrepancies between computational and experimental NMR data?
- Methodological Answer :
- Solvent effects : Simulate DMSO-d₆ or CDCl₃ environments using COSMO-RS to adjust predicted chemical shifts .
- Conformational analysis : Perform MD simulations (AMBER force field) to identify dominant rotamers affecting δ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
